Methyl 2-nitroprop-2-enoate
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Overview
Description
Methyl 2-nitroprop-2-enoate: is an organic compound with the molecular formula C4H5NO4 . It is a nitroalkene derivative and is known for its distinctive chemical properties and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nitroprop-2-enoate can be synthesized through several methods. One common method involves the nitration of methyl acrylate. The reaction typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration, must be carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nitroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield methyl 2-aminoprop-2-enoate.
Scientific Research Applications
Methyl 2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Researchers use it to study the effects of nitro compounds on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of methyl 2-nitroprop-2-enoate involves its reactivity as a nitroalkene. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the nitro group can be transformed into other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
- Methyl 3-anilino-2-nitroprop-2-enoate
- Methyl 3-naphthalen-1-yl-2-nitroprop-2-enoate
- Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate
Comparison: Methyl 2-nitroprop-2-enoate is unique due to its specific structure and reactivity Compared to similar compounds, it may offer different reactivity profiles and applications
Properties
IUPAC Name |
methyl 2-nitroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c1-3(5(7)8)4(6)9-2/h1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAPLFJJFSDYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496095 |
Source
|
Record name | Methyl 2-nitroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89033-25-0 |
Source
|
Record name | Methyl 2-nitroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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